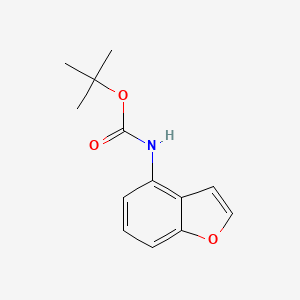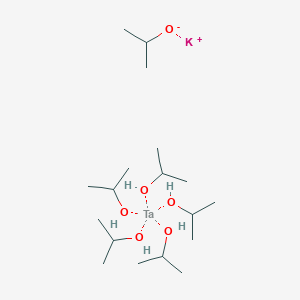
Potassium tantalum isopropoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium tantalum isopropoxide is an organometallic compound with the chemical formula KTa[OCH(CH₃)₂]₃. It is a colorless to light yellow liquid that is highly reactive and sensitive to moisture. This compound is used in various applications, including thin film deposition, industrial chemistry, and pharmaceuticals .
Preparation Methods
Potassium tantalum isopropoxide can be synthesized through several methods. One common method involves the reaction of tantalum pentachloride (TaCl₅) with potassium isopropoxide (K[OCH(CH₃)₂]) in an inert atmosphere. The reaction is typically carried out in a solvent such as toluene or hexane, and the product is purified by distillation or recrystallization .
Another method involves the sol-gel process, where tantalum alkoxides are hydrolyzed and condensed to form a gel, which is then dried and calcined to produce the desired compound . Industrial production methods often involve large-scale reactions in controlled environments to ensure high purity and yield .
Chemical Reactions Analysis
Potassium tantalum isopropoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum oxide (Ta₂O₅) in the presence of oxygen or other oxidizing agents.
Reduction: It can be reduced to lower oxidation states of tantalum using reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: The isopropoxide ligands can be substituted with other alkoxide or halide ligands under appropriate conditions.
Common reagents used in these reactions include oxygen, hydrogen, and various alkoxides. The major products formed from these reactions include tantalum oxides, reduced tantalum species, and substituted tantalum alkoxides .
Scientific Research Applications
Potassium tantalum isopropoxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of potassium tantalum isopropoxide involves the interaction of the tantalum center with various molecular targets. The compound can undergo hydrolysis and condensation reactions to form tantalum oxides, which can further react with other species to form complex structures. The molecular pathways involved include the formation of metal-oxygen bonds and the coordination of tantalum with other ligands .
Comparison with Similar Compounds
Potassium tantalum isopropoxide can be compared with other similar compounds, such as:
Tantalum (V) isopropoxide: Similar in structure but lacks the potassium ion, making it less reactive in certain applications.
Lithium tantalum isopropoxide: Contains lithium instead of potassium, which can lead to different reactivity and applications.
Niobium potassium isopropoxide: Contains niobium instead of tantalum, which has different chemical properties and applications.
The uniqueness of this compound lies in its combination of tantalum and potassium, which provides unique reactivity and properties for various applications .
Properties
Molecular Formula |
C18H47KO6Ta |
|---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
potassium;propan-2-ol;propan-2-olate;tantalum |
InChI |
InChI=1S/5C3H8O.C3H7O.K.Ta/c6*1-3(2)4;;/h5*3-4H,1-2H3;3H,1-2H3;;/q;;;;;-1;+1; |
InChI Key |
KGJURJWMJFVCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)[O-].[K+].[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


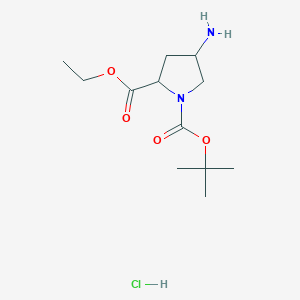
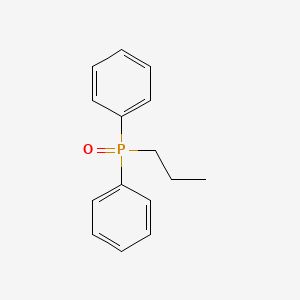
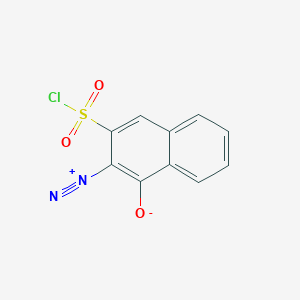
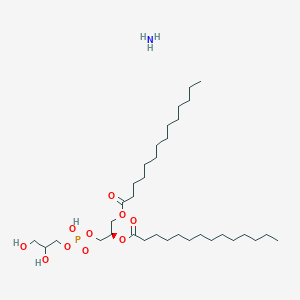

![2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
![Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)
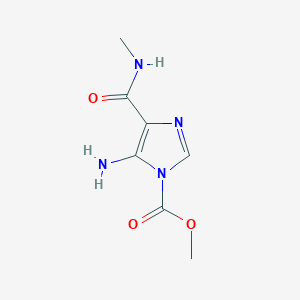
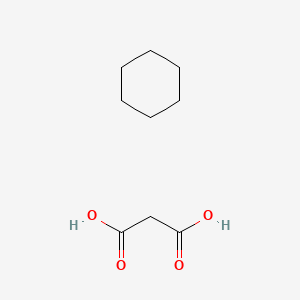
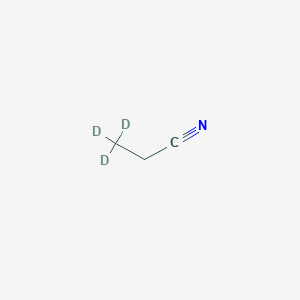
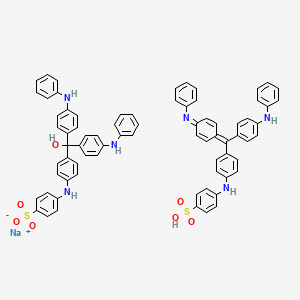
![3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13820943.png)
![6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine](/img/structure/B13820950.png)
